molecular formula C16H12BrClFN5O B2515568 5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-12-5

5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2515568
CAS No.: 899981-12-5
M. Wt: 424.66
InChI Key: QXMJVVTURPFZEB-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 4. The 4-bromobenzyl group at position 1 and the 3-chloro-4-fluorophenyl group on the carboxamide nitrogen introduce steric and electronic effects that modulate target binding and pharmacokinetic properties. Such derivatives are explored for diverse biological activities, including antimicrobial and anticancer applications .

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3-chloro-4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClFN5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-11-5-6-13(19)12(18)7-11/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMJVVTURPFZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of this compound is its role in the treatment of Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. Research has indicated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit significant antiparasitic activity. A study identified a series of compounds based on this scaffold that demonstrated improved potency and solubility compared to existing treatments like benznidazole and nifurtimox. Specifically, one optimized compound showed substantial suppression of parasite burden in mouse models, indicating its potential as a novel therapeutic agent for Chagas disease .

Improved Solubility and Stability

The optimization of 5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has led to enhancements in its pharmacokinetic properties. Studies have reported improvements in aqueous solubility and metabolic stability, which are critical for oral bioavailability. The modifications made to the triazole core have resulted in compounds with favorable lipophilicity and reduced toxicity profiles, making them more suitable for clinical use .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Antiparasitic ActivitySignificant suppression of Trypanosoma cruzi burden in mice.
Pharmacological PropertiesEnhanced solubility and metabolic stability compared to standard treatments.
Synthesis ProcessDescribes an improved method for synthesizing related compounds.

Case Study 1: Chagas Disease Treatment

In a recent study published in PubMed, researchers conducted phenotypic high-content screening against intracellular Trypanosoma cruzi in infected VERO cells. They identified a series of 5-amino-1,2,3-triazole-4-carboxamides with promising activity. The lead compound from this series exhibited a pEC50 greater than 6, indicating strong antiparasitic efficacy. The study highlighted the need for new treatments due to the limitations of current therapies .

Case Study 2: Optimization for Drug Development

Another study focused on optimizing the 5-amino-1,2,3-triazole scaffold to mitigate potential liabilities associated with drug development, such as Ames test positivity and hERG channel inhibition. Through iterative synthesis and testing, researchers were able to develop compounds that not only retained high activity against T. cruzi but also presented a safer profile for further development .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of triazole-4-carboxamides are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected 5-Amino-1,2,3-Triazole-4-Carboxamide Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Reported Activity Key Findings Reference ID
Target Compound: 5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-... R1 = 4-Bromobenzyl; R2 = 3-Cl-4-F-phenyl C₁₇H₁₃BrClFN₅O Under investigation (Antimicrobial/Anticancer) Structural data suggests potential for high target specificity.
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide R1 = Carbamoylmethyl; R2 = H C₆H₉N₅O₂ SOS response inhibition (IC₅₀ = 32 µM) Low cytotoxicity; acts as β-turn mimetic to inhibit LexA self-cleavage.
5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide R1 = 3-Chlorobenzyl; R2 = 4-F-benzyl C₁₇H₁₅ClFN₅O Not specified Similar halogenated substituents; may influence lipophilicity.
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1 = 4-Methylphenyl; R2 = 2,5-Cl₂-phenyl C₁₇H₁₅Cl₂N₅O Antiproliferative (Renal cancer: GP = -13.42%) Chlorine substituents enhance cytotoxicity in renal cancer models.
5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1 = 4-Bromobenzyl; R2 = 3,4-(OMe)₂-phenyl C₁₈H₁₈BrN₅O₃ Not specified Methoxy groups may improve solubility but reduce membrane permeability.
5-amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1 = Benzyl; R2 = 4-OMe-phenyl C₁₇H₁₇N₅O₂ Not specified Methoxy group enhances π-stacking interactions in hydrophobic pockets.

Key Observations

Substituent Impact on Biological Activity: Halogenated Groups: Bromine (in the target compound) and chlorine (e.g., in 5-amino-N-(2,5-dichlorophenyl)-...) enhance electrophilicity and binding to hydrophobic pockets, correlating with anticancer activity . Methoxy Groups: Derivatives like 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-...

Mechanistic Insights: The 5-amino-1-(carbamoylmethyl)-... scaffold inhibits bacterial SOS response by mimicking β-turns in LexA, preventing self-cleavage (IC₅₀ = 32 µM) . In contrast, halogenated analogs (e.g., target compound) may target kinase or protease domains due to increased steric bulk .

Antiproliferative Activity :

  • Chlorine substituents at the phenyl ring (e.g., 2,5-dichlorophenyl) significantly enhance activity against renal cancer (GP = -13.42%), whereas fluorine substituents (as in the target compound) may improve metabolic stability .

Biological Activity

5-Amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. For instance, triazole derivatives are frequently synthesized through cycloaddition reactions involving azides and alkynes or via the reaction of hydrazines with carbonyl compounds. The specific structure of this compound includes a triazole ring that is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that compounds with similar triazole structures demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus152.5
Escherichia coli183.0
Candida albicans124.0

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Cell Line IC50 (µM) Mechanism
MCF70.75Apoptosis
HCT1160.85Cell Cycle Arrest

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and have shown promise in modulating pathways related to cancer cell proliferation.

Target Interaction

The interaction with molecular targets such as kinases and receptors is critical for its activity:

  • Kinase Inhibition: Similar triazole compounds have been found to inhibit kinases involved in cancer progression.
  • Receptor Modulation: The presence of halogen substituents (bromine and chlorine) enhances binding affinity to target proteins.

Case Studies

Several studies have documented the efficacy of triazole derivatives in treating infections and cancers:

  • Chagas Disease Treatment: A study highlighted the effectiveness of a closely related triazole derivative in reducing parasite burden in a mouse model of Chagas disease, indicating potential for further development .
  • Breast Cancer Treatment: Another case study demonstrated that a structurally similar compound significantly inhibited tumor growth in MCF7 xenograft models, suggesting the therapeutic potential of these compounds in oncology .

Q & A

Q. What is the typical synthetic route for 5-amino-1-(4-bromobenzyl)-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis involves sequential reactions starting with halogenated aromatic amines and isocyanides. For example:

  • Condensation of 4-bromobenzylamine with an isocyanide derivative to form a carboximidoyl chloride intermediate.
  • Reaction with sodium azide to generate the triazole core.
  • Final coupling with 3-chloro-4-fluoroaniline under amide-forming conditions. Specific reagents (e.g., DMF as a solvent, EDC/HOBt for coupling) and yields require consultation of specialized organic chemistry literature or patents .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

The compound's low aqueous solubility can be mitigated by:

  • Using polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Employing co-solvents like PEG-400 or cyclodextrins to enhance bioavailability.
  • Optimizing pH adjustments (if compatible with biological systems) .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For verifying substituent positions (e.g., bromobenzyl and fluorophenyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (311.31 g/mol) and fragmentation patterns .
  • Elemental Analysis : To validate purity (>95% is typical for research-grade material).

Advanced Research Questions

Q. How can structural modifications improve solubility without compromising bioactivity?

Advanced strategies include:

  • Introducing hydrophilic groups (e.g., hydroxyl or amine) to the triazole core.
  • Replacing the bromobenzyl group with a pyridyl or morpholine moiety to enhance polarity.
  • Conducting in vitro ADMET assays to evaluate solubility-bioactivity trade-offs .

Q. What methodologies resolve conflicting bioactivity data in enzyme inhibition studies?

Contradictions may arise from assay conditions or target selectivity. Solutions involve:

  • Structure-Activity Relationship (SAR) Studies : Systematically varying substituents to isolate key functional groups.
  • Molecular Docking : Using software (e.g., AutoDock) to predict binding modes with target enzymes.
  • Kinetic Assays : Measuring IC50 values under standardized conditions (e.g., pH 7.4, 37°C) .

Q. What crystallographic techniques are optimal for determining this compound’s 3D structure?

High-resolution X-ray crystallography using SHELXL (v.2015+) is recommended:

  • Refinement with anisotropic displacement parameters for accurate electron density mapping.
  • Twin refinement for handling pseudo-merohedral twinning, common in triazole derivatives.
  • Validation via WinGX/ORTEP for geometry analysis (bond lengths, angles) .

Q. How does the compound’s halogenated aryl architecture influence its pharmacokinetic profile?

The bromine and fluorine atoms enhance:

  • Lipophilicity : Improving membrane permeability (logP ~2.8 predicted).
  • Metabolic Stability : Resistance to cytochrome P450 oxidation due to halogen electronegativity.
  • Target Binding : Halogen bonding with enzyme active sites (e.g., kinases or proteases) .

Key Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and validate with R-factor convergence (<5%) .
  • Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .
  • Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times for azide-alkyne cycloadditions .

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